2-Chloro-8-methylquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-8-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
PJDXRYRNPVTNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Chloro 8 Methylquinazolin 4 Amine and Its Analogues
Impact of Substitution at the 2-Position on Biological Activity
Substituents at the C-2 position of the quinazoline (B50416) ring play a critical role in modulating the biological activity of these compounds. nih.govresearchgate.net Variations at this position can significantly impact potency and selectivity.
The presence of a chlorine atom at the C-2 position is a key feature in many biologically active quinazoline derivatives. This substitution can influence the compound's reactivity and interaction with biological targets. For instance, 2-chloromethyl-4(3H)-quinazolinones are valuable intermediates in the synthesis of various bioactive molecules, including anticancer and anti-inflammatory agents. researchgate.net The chlorine atom can act as a leaving group, facilitating reactions to introduce other functional groups.
In the context of 4-anilinoquinazolines, a chloro group at the C-2 position of a fluorinated benzamide (B126) moiety has been found to be vital for inhibitory activity against certain kinases. nih.gov The introduction of a 2-chloro substituent on a benzylideneamino group attached to a 2-methylquinazolin-4(3H)-one has also been explored in the development of novel therapeutic agents. nih.gov
The substitution of a methyl group at the C-2 position is a common modification in quinazoline chemistry. semanticscholar.org 2-Methyl-4(3H)-quinazolinone serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential anticancer activity. researchgate.net The reactivity of the methyl group allows for further functionalization, leading to diverse analogues. Studies have shown that the presence of a methyl group at the C-2 position is essential for the antimicrobial activities of some quinazolinone derivatives. nih.gov For example, 2-methyl-4(3H)-quinazolinone has demonstrated notable antibacterial activity. semanticscholar.org
Replacing the methyl group with a chloromethyl group at the C-2 position introduces a reactive handle for further chemical modifications. nih.govnih.gov 2-(Chloromethyl)quinazoline derivatives are key intermediates in the synthesis of various biologically active compounds. researchgate.net For example, novel 4-anilinoquinazoline (B1210976) derivatives with a chloromethyl group at the 2-position have shown promising in vitro anticancer activity. researchgate.net
| Compound | Substitution at C-2 | Observed Biological Relevance |
| 2-Chloro-8-methylquinazolin-4-amine | Chlorine | Key for reactivity and interaction with biological targets. researchgate.netnih.gov |
| 2-Methyl-4(3H)-quinazolinone | Methyl | Versatile precursor for anticancer agents; essential for some antimicrobial activities. nih.govresearchgate.net |
| 2-(Chloromethyl)quinazoline | Chloromethyl | Reactive intermediate for synthesizing novel anticancer agents. researchgate.net |
Significance of the 4-Amino Functionality and its N-Substitution Patterns
The 4-amino group is a critical determinant of the biological activity of quinazolines, particularly in the context of kinase inhibition. sapub.orgpharmacy180.com Modifications to this amino group and the nature of its N-substituents can drastically alter the pharmacological profile.
N-methylation of the 4-amino group can have a profound impact on the biological activity of quinazoline derivatives. In a series of 4-(4-methoxyanilino)quinazolines, N-methylation was found to be a key factor for inducing apoptosis, with the lead compound being N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. nih.gov The methyl group on the nitrogen of the 4-amino functionality can influence the compound's conformation and its ability to form hydrogen bonds with target proteins.
The nature of the aniline (B41778) moiety at the 4-position is a major determinant of the activity of quinazoline-based inhibitors. A wide range of substituted anilines have been explored to optimize potency and selectivity. For instance, novel quinazoline derivatives bearing various C-4 aniline moieties have been synthesized and evaluated as potent epidermal growth factor receptor (EGFR) inhibitors. nih.gov Specific substitutions on the aniline ring can lead to enhanced activity against both wild-type and resistant forms of EGFR. nih.gov For example, certain analogues have shown high potency against gefitinib-sensitive and resistant cancer cell lines. nih.gov
The substitution pattern on the aniline ring is crucial. Small hydrophobic substituents like chlorine and methyl groups, particularly at the meta position of a terminal phenyl urea (B33335) linked to the 4-anilino group, have been shown to increase inhibitory activity towards both EGFR and VEGFR2. nih.gov
| Aniline Moiety Variation | Impact on Biological Activity | Example |
| N-Methylation | Can be crucial for apoptosis-inducing activity. nih.gov | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine nih.gov |
| Substituted Anilines | Can enhance inhibitory activity against kinases like EGFR. nih.gov | Analogues with high potency against gefitinib-sensitive and resistant cells. nih.gov |
| Phenyl Urea Linkage | Small hydrophobic groups on the terminal benzene (B151609) ring increase EGFR/VEGFR2 inhibition. nih.gov | Meta-chloro and meta-methyl substitutions. nih.gov |
Influence of the 8-Methyl Group and other Substitutions on the Benzenoid Ring (C5-C8)
Research has shown that the presence of a halogen atom at the 8-position can improve the antimicrobial activities of quinazolinone derivatives. nih.gov In the context of 4-aminoquinolines, an additional methyl group at the 8-position was found to abolish antimalarial activity, highlighting the sensitivity of this position to substitution. pharmacy180.com Conversely, in the development of PI3K inhibitors, 8-substituted-4-morpholine-quinazoline derivatives have been synthesized, with some compounds showing significant activity. nih.gov
Studies on N-methyl-4-(4-methoxyanilino)quinazolines revealed that replacing the carbon at the 8-position with a nitrogen atom led to a roughly 10-fold decrease in potency, indicating the importance of the substituent at this position for maintaining activity. nih.gov Furthermore, SAR studies on various quinazoline-2,4-diamines have also focused on substitutions around the benzenoid ring to modulate their antimicrobial activity. researchgate.net
| Position | Substituent | Effect on Biological Activity | Reference Compound Class |
| C8 | Halogen | Can improve antimicrobial activity. nih.gov | Quinazolinone derivatives nih.gov |
| C8 | Methyl | Can abolish antimalarial activity. pharmacy180.com | 4-Aminoquinolines pharmacy180.com |
| C8 | Nitrogen (replacement of Carbon) | ~10-fold decrease in potency. nih.gov | N-methyl-4-(4-methoxyanilino)quinazolines nih.gov |
| C7 | Ethyl or Methyl | Good pan-RTK inhibitor activity and enhanced apoptosis. nih.gov | 4-benzothienyl amino quinazoline derivatives nih.gov |
Stereochemical Considerations in Quinazoline-Based Scaffolds
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the biological activity of quinazoline-based compounds. The introduction of chiral centers in the quinazoline scaffold or its substituents can lead to the formation of enantiomers or diastereomers, which may exhibit significantly different pharmacological profiles. This disparity in activity arises from the specific interactions between the drug molecule and its biological target, such as an enzyme or a receptor, which are themselves chiral environments.
The precise orientation of functional groups is critical for establishing key binding interactions, such as hydrogen bonds and hydrophobic interactions, within the target's binding site. Consequently, one stereoisomer may fit optimally into the binding pocket, leading to potent inhibition, while the other may bind with lower affinity or not at all.
An illustrative example of the importance of stereochemistry can be found in the development of quinazolinone-based tubulin polymerization inhibitors. In a study focusing on such inhibitors, the co-crystal structure of a quinazolinone derivative with the αβ-tubulin heterodimer was determined. This revealed that specific interactions of the sulfamate (B1201201) group at the colchicine (B1669291) binding site were crucial for its microtubule-destabilizing activity. The conformation of the N-2 substituent was also found to be a key determinant of its antiproliferative effects, with certain spatial arrangements being more favorable for activity.
Furthermore, research into epidermal growth factor receptor (EGFR) inhibitors has underscored the significance of stereochemistry. The synthesis of chiral quinazolinone derivatives using optically active starting materials, such as L-norephedrine, has been explored to generate analogues with enhanced EGFR inhibitory activity. The absolute configuration of the chiral centers introduced into the quinazoline scaffold can profoundly influence the compound's ability to bind to the ATP-binding site of the EGFR kinase domain. For instance, studies on 4-anilinoquinazoline derivatives have shown that the spatial arrangement of substituents on the aniline ring is critical for potent inhibition.
While specific stereochemical studies on this compound itself are not extensively documented in publicly available literature, the principles derived from analogous quinazoline scaffolds provide a strong rationale for the importance of stereochemical control in the design of new, more effective therapeutic agents. The differential activity of stereoisomers highlights the necessity of synthesizing and evaluating enantiomerically pure compounds to fully understand their therapeutic potential and minimize potential off-target effects.
| Compound/Analogue Class | Chiral Feature | Biological Target | Impact of Stereochemistry on Activity |
| Quinazolinone-based tubulin inhibitors | Chiral center at the N-2 substituent | Tubulin | The conformation of the N-2 substituent is critical for antiproliferative activity, with specific stereoisomers showing enhanced inhibition of tubulin polymerization. |
| Chiral Quinazolinone EGFR inhibitors | Introduction of chiral centers from L-norephedrine | EGFR | The absolute configuration of the chiral centers significantly influences the inhibitory potency against EGFR. |
| 4-Anilinoquinazoline Derivatives | Chiral substituents on the aniline ring | EGFR | The spatial orientation of substituents is crucial for optimal binding to the EGFR kinase domain and potent inhibition. |
Molecular and Cellular Mechanisms of Action in Vitro Preclinical Studies
Modulation of Apoptosis Pathways in Cellular Models
In vitro studies have demonstrated that certain derivatives of 2-Chloro-8-methylquinazolin-4-amine are potent inducers of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer cells.
A key derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a highly active inducer of apoptosis through the activation of caspases. nih.govscbt.comnih.govresearchgate.net Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of these enzymes is a hallmark of this cell death pathway.
In a live cell-based high-throughput screening assay designed to identify caspase-3 activators, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a potent inducer of apoptosis. nih.govscbt.comnih.gov The compound exhibited an EC50 value of 2 nM for caspase activation in T47D breast cancer cells. scbt.comnih.govresearchgate.net This indicates that a very low concentration of the compound is required to achieve 50% of the maximum caspase activation effect. The methyl group on the nitrogen linker was found to be crucial for the apoptosis-inducing activity of this series of 4-anilinoquinazolines. scbt.comnih.gov
Table 1: Caspase Activation by 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine in T47D Cells
| Compound | Cell Line | Assay | EC50 (nM) |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | Caspase Activation | 2 |
Data sourced from multiple studies highlighting the compound's potency in inducing apoptosis. scbt.comnih.govresearchgate.netnih.gov
Concurrent with its ability to induce apoptosis, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is also a potent inhibitor of cell proliferation. scbt.comnih.gov In studies conducted on the T47D breast cancer cell line, this compound demonstrated a GI50 of 2 nM, signifying that it can inhibit the growth of these cancer cells by 50% at a very low concentration. scbt.comnih.govresearchgate.net
Table 2: Inhibition of Cell Proliferation by 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
| Compound | Cell Line | Assay | GI50 (nM) |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | Cell Proliferation | 2 |
This table summarizes the growth inhibitory effects of the compound on a cancer cell line. scbt.comnih.govresearchgate.net
Interference with Tubulin Polymerization
In addition to its effects on apoptosis, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. scbt.comnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. A 2-chloro substituted analog was reported to be an equipotent inhibitor of cellular microtubule polymerization, with a T47D EC50 of 2 ± 0.1 nM. nih.gov This suggests that small hydrophobic groups at the 2-position of the quinazoline (B50416) ring can contribute to improved cellular permeability and are well-tolerated for binding at the colchicine (B1669291) site of β-tubulin. nih.gov
Targeting of Specific Protein Kinases
The quinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. nih.govnih.gov Various derivatives have been investigated for their ability to target specific kinases involved in cancer cell signaling pathways.
The 4-anilinoquinazoline (B1210976) structure is a hallmark of many first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232). nih.govnih.gov However, for 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, its potent apoptosis-inducing activity is contrasted with the structure-activity relationship typical for EGFR kinase inhibitors. scbt.comnih.gov Specifically, the presence of a methyl group on the nitrogen linker, which is essential for its apoptotic activity, is a feature that differs from many established EGFR inhibitors. scbt.comnih.gov This suggests that while the quinazoline core is present, the primary mechanism of action for this specific compound may not be direct EGFR kinase inhibition in the same manner as traditional 4-anilinoquinazoline-based EGFR inhibitors.
Research into the broader kinase inhibitory profile of this compound and its close derivatives is ongoing. While the quinazoline scaffold is known to be a versatile platform for targeting a range of kinases, specific inhibitory data for this compound against Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), Abelson murine leukemia viral oncogene homolog 1 (Abl1), Sarcoma (Src) family kinases, and Checkpoint kinase 1 (Chk1) is not extensively documented in publicly available literature.
Studies on related quinazoline derivatives have shown activity against some of these targets. For instance, certain 4-anilino-quinazoline derivatives have been explored as dual inhibitors of EGFR and VEGFR-2, a kinase related to PDGFRβ. nih.gov Additionally, other quinazoline-based compounds have been developed as potent and selective inhibitors of Src kinase. However, direct evidence linking this compound to significant inhibition of FGFR-1, PDGFRβ, Abl1, Src, or Chk1 is not yet established. Further investigation is required to fully elucidate the complete kinase inhibitory profile of this specific compound.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. The quinazoline ring system is a core structural feature of several known DHFR inhibitors. molbase.com
The inhibitory potential of these molecules often depends on the specific substitution patterns on the quinazoline core, which influence binding within the active site of the enzyme. For example, a study on a series of 2,4-diamino-5-chloroquinazoline analogues identified compounds with IC50 values in the nanomolar range against DHFR. nih.gov Another study on 2-substituted-mercapto-quinazolin-4(3H)-ones also highlighted their potential as DHFR inhibitors. nih.gov
Below is a table of DHFR inhibition data for some quinazoline derivatives, illustrating the potential for this class of compounds to target DHFR. It is important to note that these are not values for this compound but for other structurally related compounds.
Table 1: In Vitro DHFR Inhibition by Various Quinazoline Derivatives
| Compound Name | Target Organism/Enzyme | IC50 (µM) |
|---|---|---|
| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | P. carinii DHFR | 0.012 nih.gov |
| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | T. gondii DHFR | 0.0064 nih.gov |
| 2,4-diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]quinazoline | T. gondii DHFR | 0.016 nih.gov |
| Piritrexim | P. carinii DHFR | 0.038 medchemexpress.com |
| Piritrexim | T. gondii DHFR | 0.011 medchemexpress.com |
| Trimetrexate (B1681579) | Human DHFR | 0.00474 medchemexpress.com |
This table presents data for compounds structurally related to this compound to illustrate the potential of the quinazoline scaffold to inhibit DHFR. Data for the specific subject compound is not available.
Interactions with ABC Transporters (e.g., Pgp-1) in Cellular Contexts
ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that actively transport a wide variety of substrates across cellular membranes. One of the most well-studied members is P-glycoprotein 1 (Pgp-1 or ABCB1), which is a key contributor to multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic agents.
There is no specific data available concerning the interaction of this compound with ABC transporters. However, research on structurally similar quinazoline derivatives suggests that this class of compounds can interact with Pgp-1. A study on a series of quinazolinamine derivatives identified compounds that act as dual inhibitors of breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-gp). nih.gov
Furthermore, a study on 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , a compound structurally related to the subject of this article, demonstrated that it was effective in cells overexpressing the ABC transporter Pgp-1. nih.gov This suggests that some quinazoline derivatives may either not be substrates for Pgp-1 or may even inhibit its function, thereby overcoming a common mechanism of drug resistance.
The ability of quinazoline derivatives to modulate the activity of ABC transporters is an area of active research, with some compounds being developed as chemosensitizers to be used in combination with anticancer drugs.
Other Proposed Molecular Targets and Pathways
Beyond DHFR and ABC transporters, the versatile quinazoline scaffold has been shown to interact with a range of other molecular targets. While no other specific molecular targets have been proposed for this compound in the available literature, studies on related compounds point to several other potential mechanisms of action.
One significant area of investigation for quinazoline derivatives is the inhibition of protein kinases. For example, gefitinib and erlotinib are well-known quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.
A study on the related compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine found that it induced apoptosis through the activation of caspase-3 and also inhibited tubulin polymerization. nih.gov The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism distinct from kinase inhibition.
Additionally, other research has identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of bacterial DNA gyrase subunit B (GyrB), suggesting that the broader quinazoline/quinolone class has the potential to target enzymes involved in DNA replication and repair. nih.gov
These findings highlight the promiscuity of the quinazoline scaffold and suggest that this compound could potentially interact with a variety of cellular targets beyond DHFR and ABC transporters. However, without direct experimental evidence, these remain speculative pathways based on the activities of structurally related molecules.
Preclinical Biological Activity Assessment in Vitro and in Silico Models
Antiproliferative Activity in Cancer Cell Lines
The potential of quinazoline (B50416) derivatives as anticancer agents has been an area of significant research interest. researchgate.netnih.gov These compounds have been investigated for their ability to inhibit the growth of various cancer cells.
Activity against Various Human Cancer Cell Lines (e.g., T47D, HepG2, MCF-7, HCT-116)
Derivatives of the quinazoline scaffold have demonstrated notable antiproliferative effects against a range of human cancer cell lines. For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to quinazolines, have been tested against breast cancer cell lines. One such compound exhibited an IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.gov The MCF-7 cell line, derived from a patient with metastatic breast cancer, is a widely used model in breast cancer research due to its expression of estrogen receptors. nih.gov
Similarly, studies on other quinazolinone derivatives have shown growth inhibition against breast (MCF-7) and lung (A-549) carcinoma cell lines. researchgate.net The antiproliferative activity is often attributed to the inhibition of protein kinases, enzymes that play a crucial role in cell proliferation. nih.gov The diverse biological activities of quinazolinones make them a versatile scaffold in the development of potential anticancer agents. researchgate.net
Table 1: Antiproliferative Activity of a Related Thieno[2,3-d]pyrimidine Compound
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | MCF-7 | 4.3 ± 0.11 |
Comparative Potency with Reference Compounds in Cell-Based Assays
In the quest for more effective anticancer agents, novel synthesized compounds are often compared with established reference drugs. For instance, in studies involving 3,4,7- or 3,4,8-trisubstituted-3a,4-dihydro nih.govnih.govnih.govtriazolo[1,5-a]quinazolin-5(3H)-one analogues, their antitubercular activity was compared against standards like rifampicin, isoniazid, and ethambutol. researchgate.net While this comparison is for antitubercular activity, a similar approach is standard in anticancer studies to gauge the relative potency of new chemical entities. The goal is to identify compounds with superior or comparable activity to existing treatments, potentially with improved safety profiles or different mechanisms of action.
Antimicrobial Efficacy in Non-Clinical Models
Quinazoline derivatives have been recognized for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal strains. nih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial potential of quinazolinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For example, certain 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivatives have shown activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. gsconlinepress.com In some studies, these compounds exhibited higher activity against these strains compared to their precursors. gsconlinepress.com
The mechanism of action for quinolone-related compounds often involves the fragmentation of the bacterial chromosome. nih.gov Structure-activity relationship (SAR) studies on 4(3H)-quinazolinones have revealed that their activity is most prominent against Staphylococcal species, with less potent effects against strains like E. faecalis. acs.org
Table 2: Antibacterial Activity of a Quinazolinone Derivative
| Organism | Activity |
|---|---|
| Klebsiella pneumoniae | Active |
| Staphylococcus aureus | Active |
| Pseudomonas aeruginosa | Active |
Antifungal Activity
The antifungal properties of quinazoline derivatives have also been explored. Studies have shown that certain Schiff bases and 2-azetidinone derivatives of quinazolinone possess moderate to poor antifungal activity. nih.gov However, other related heterocyclic compounds, such as the allylamine (B125299) derivative terbinafine, have demonstrated high in vitro activity against a range of fungi, including dermatophytes, aspergilli, and Sporothrix schenckii. nih.gov The antifungal action of these compounds can be either fungicidal or fungistatic depending on the fungal species. nih.gov
Antileishmanial Activity in Parasitic Models
Leishmaniasis is a parasitic disease for which new therapeutic options are needed due to the limitations of current treatments. nih.govnih.gov Chloroquine (B1663885) analogs and other quinoline (B57606) derivatives have been investigated for their potential against Leishmania parasites. One study on a chloroquinolin derivative showed high efficacy against Leishmania infantum and Leishmania amazonensis. nih.gov The compound was effective against both the promastigote and amastigote stages of the parasite and worked by inducing changes in the parasite's mitochondrial membrane potential and increasing reactive oxygen species production. nih.gov
Another study on a new chloroquine analog in a murine model of Leishmania panamensis infection demonstrated a significant reduction in inflammation and parasite load at the site of inoculation. nih.gov These findings suggest that quinoline-based structures could serve as a valuable scaffold for the development of new antileishmanial drugs.
Receptor Ligand Binding Studies (e.g., 5-HT3 Receptor)
The 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels, is a well-established therapeutic target for conditions such as chemotherapy-induced nausea and vomiting and irritable bowel syndrome (IBS). nih.gov The development of antagonists for this receptor has been a significant area of research in medicinal chemistry. The core pharmacophore for 5-HT3 receptor ligands generally consists of an aromatic moiety, a basic group, and a hydrogen bond acceptor. nih.gov Quinazoline-based compounds have been explored as potential 5-HT3 receptor antagonists due to their structural resemblance to this pharmacophore.
Research into quinazoline and isoquinoline (B145761) derivatives has provided a foundational understanding of the structural requirements for high-affinity binding to the 5-HT3 receptor. A key study identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit fragment from a screening campaign, leading to the synthesis and evaluation of a series of related compounds to explore their structure-activity relationships (SAR). nih.gov The affinity of these compounds for the 5-HT3 receptor was determined using a [3H]granisetron displacement assay. nih.gov
These investigations revealed several critical factors influencing binding affinity:
Substitution at the 2-position: The nature of the substituent at the R1 position of the quinazoline ring was found to be a significant determinant of binding affinity. Studies showed that an N-methylpiperazine group at this position is favorable for high-affinity binding. nih.govacs.org
Hydrogen Bond Acceptor: The presence of a hydrogen bond acceptor at an approximate distance of 5 Å from the basic nitrogen atom is considered essential for potent binding to the receptor. nih.govacs.org
Effect of Chloro Substitution: The presence and position of a chloro substituent on the quinazoline ring also modulate binding affinity. For instance, replacing a 6-chloro substituent with hydrogen resulted in a roughly 5-fold decrease in affinity in certain analogues. nih.govacs.org Conversely, in other derivatives, the removal of the 6-chloro group led to an increase in affinity, highlighting the complex interplay of substituents and their positions. nih.govacs.org
One of the most potent ligands identified in these studies was a compound designated as 22 , which exhibited a pKi value greater than 10, indicating extremely high affinity for the 5-HT3 receptor. nih.gov This compound demonstrated over 1000-fold selectivity for the 5-HT3 receptor compared to other related targets. nih.gov
The following interactive data tables summarize the binding affinities of various quinazoline derivatives from the aforementioned studies.
Table 1: 5-HT3A Receptor Binding Affinities of Selected Quinazoline Derivatives with Variations at the R1 Position nih.govacs.org
| Compound | R1 Substituent | pKi |
| 6 | N-methylpiperazine | 8.81 |
| 7 | Piperazine | 7.91 |
| 8 | Homopiperazine | 7.85 |
| 9 | 4-methyl-1,4-diazepane | 8.87 |
| 10 | 1,4-diazepane | 8.12 |
Data determined by radioligand competition using [3H]granisetron.
Table 2: Effect of Substituents at the R2 Position on 5-HT3A Receptor Binding Affinity nih.govacs.org
| Compound | R2 Substituent | pKi |
| 11 | OH | 7.89 |
| 12 | OMe | 9.00 |
| 13 | NH2 | 8.43 |
| 14 | NHMe | 9.36 |
| 15 | NMe2 | 9.68 |
| 16 | N(Et)2 | 9.07 |
Data determined by radioligand competition using [3H]granisetron.
Table 3: Influence of the 6-Chloro Substituent on 5-HT3A Receptor Binding Affinity nih.govacs.org
| Compound | R2 Substituent | R3 Substituent | pKi |
| 6 | NMe | 6-Cl | 8.81 |
| 21 | NMe | H | 8.11 |
| 13 | NH2 | 6-Cl | 8.43 |
| 24 | NH2 | H | 9.42 |
| 11 | OH | 6-Cl | 7.89 |
| 25 | OH | H | 8.85 |
Data determined by radioligand competition using [3H]granisetron.
These findings underscore the intricate SAR of quinazoline derivatives at the 5-HT3 receptor. The electronic and steric properties of substituents at various positions on the quinazoline scaffold significantly impact the binding affinity. While direct experimental data for 2-Chloro-8-methylquinazolin-4-amine is unavailable, the established SAR for this class of compounds suggests that the presence of the 2-chloro and 8-methyl groups would likely influence its binding characteristics at the 5-HT3 receptor. Further in vitro binding studies are necessary to determine the precise affinity of this specific compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the binding mechanism of potential drugs like 2-Chloro-8-methylquinazolin-4-amine with their biological targets.
Quinazoline (B50416) derivatives are recognized as potent inhibitors of key enzymes involved in nucleotide synthesis, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), which are critical targets in cancer and microbial chemotherapy. nih.govnih.govnih.govnih.gov
Thymidylate Synthase (TS): Docking studies on quinazoline antifolates with human thymidylate synthase reveal that the quinazoline ring is a critical structural motif for binding. nih.gov It typically occupies a hydrophobic pocket, forming interactions with key amino acid residues like Leu192 and Leu221, and a stacking interaction with Tyr258. nih.govresearchgate.net The 4-amino group, as present in this compound, is crucial for forming hydrogen bonds within the active site, mimicking the binding of the natural substrate. The specific substitutions on the quinazoline ring, such as the chloro and methyl groups, influence the binding affinity and selectivity.
Dihydrofolate Reductase (DHFR): Molecular modeling of quinazoline analogs within the human DHFR active site has been used to assess their fit and potential inhibitory activity. nih.gov These studies are essential for designing new drugs that can overcome resistance to existing antifolate therapies, which often arises from mutations in the DHFR enzyme. tandfonline.com Docking simulations for quinazoline derivatives in the DHFR active site highlight the importance of interactions with key residues. nih.govijpsonline.com For instance, the quinazoline core can form hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex. mdpi.com The binding modes of these compounds are often compared to known inhibitors like methotrexate (B535133) to evaluate their potential. nih.gov
| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivative | Trypsin | -10.1979 | Phe24, His40, Ser172, Ser195, Gly196, Asp171 | nih.gov |
| Quinazolin-2,4-dione analogue | COVID-19 Main Protease (Mpro) | -9.6 | GLN127, LYS5, LYS137 | ekb.eg |
| 2H-thiopyrano[2,3-b]quinoline derivative | Cannabinoid Receptor 1a (CB1a) | -6.1 | ILE-8, LYS-7, LYS-11, VAL-14, TRP-12, GLU-9 | semanticscholar.org |
Beyond enzymes, quinazoline derivatives are investigated as ligands for various receptors. Docking studies predict how compounds like this compound might interact with receptor binding pockets, which is fundamental for designing agents with high affinity and selectivity. For example, quinazoline derivatives have been studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.govacs.org Docking analyses have shown that modifications at various positions of the quinazoline ring, guided by QSAR predictions, can foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby enhancing inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.org This approach is used to predict the activity of new compounds and to understand which structural features are important for their biological effects. nih.govresearchgate.net
For quinazoline derivatives, 2D and 3D-QSAR studies have been successfully applied. nih.govnih.gov These models use various molecular descriptors (e.g., steric, electrostatic, hydrophobic) to correlate the structural features of the compounds with their inhibitory activities. tandfonline.comunar.ac.id For instance, a 3D-QSAR study on quinazoline antifolate thymidylate synthase inhibitors identified the key steric and electronic features required for potent inhibition, providing a guide for designing new analogs. nih.govnih.gov The reliability of these models is often confirmed through rigorous internal and external validation procedures. nih.gov The insights from QSAR models, such as the importance of electronegative substituents at certain positions, can guide the synthesis of new derivatives with potentially enhanced efficacy. nih.gov
| QSAR Model Type | Target | Key Statistical Parameter | Value | Significance | Reference |
|---|---|---|---|---|---|
| 2D-QSAR (MLR) | EGFR (Lung Cancer) | R² | 0.745 | Goodness of fit of the model | nih.gov |
| 2D-QSAR (MLR) | EGFR (Lung Cancer) | Q²_cv | 0.669 | Internal predictive ability | nih.gov |
| 3D-QSAR (CoMFA) | Thymidylate Synthase | q² | 0.573 | Cross-validated correlation coefficient | nih.gov |
| 3D-QSAR (CoMSIA) | DHFR | R²_pred | 0.73 | External predictive ability | tandfonline.com |
Molecular Dynamics (MD) Simulations for Structural Stability and Interaction Profiles
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.org For ligand-protein complexes, MD simulations provide valuable information on the stability of the binding mode predicted by docking, the flexibility of the complex, and the detailed interaction patterns. nih.govnih.gov
MD simulations of quinazoline derivatives complexed with their target proteins, such as DHFR or EGFR, have been performed to assess the dynamic behavior and conformational stability of the complex. mdpi.comnih.govfrontiersin.org These simulations can reveal whether the key interactions observed in static docking poses are maintained over time in a simulated physiological environment. frontiersin.org Analysis of the simulation trajectories, including metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps to confirm the stability of the protein-ligand complex. nih.govresearchgate.net For example, a 100 ns MD simulation can confirm the stability of a docked compound in the active site, showing consistent hydrogen bond interactions with key residues. frontiersin.org
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.govtandfonline.com This model then serves as a 3D query for virtual screening of compound libraries to find new potential hits or to guide the optimization of existing leads. nih.govresearchgate.net
For quinazoline-based inhibitors, pharmacophore models have been developed to identify novel compounds targeting enzymes like acetylcholinesterase or EGFR. nih.govbilecik.edu.trresearchgate.net A validated pharmacophore model can be used as a filter in a virtual screening workflow to identify new scaffolds. nih.gov Subsequent lead optimization, often guided by the pharmacophore model and docking studies, involves modifying the lead structure to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a 3D-QSAR based pharmacophore model for quinazoline derivatives targeting acetylcholinesterase was successfully used to screen a database and identify new potential inhibitors. nih.gov
In Silico Prediction of Biological Activities (e.g., ADMET Screening without specific property exclusions)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. nih.govresearchgate.net It uses computational models to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with a higher probability of success in later clinical trials. gjpb.deresearchgate.netnih.gov
For quinazoline derivatives, various software tools are used to predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicities. nih.govresearchgate.netmdpi.com These predictions are often based on the compound's structural similarity to known drugs and on established physicochemical property ranges, such as Lipinski's Rule of Five. ekb.eg Studies on quinazoline derivatives have shown that these compounds can be designed to have favorable ADMET profiles. nih.govnih.gov
| Property | Predicted Value/Classification | Importance in Drug Development | Reference |
|---|---|---|---|
| Human Intestinal Absorption | Good | Indicates potential for oral bioavailability | researchgate.netnih.gov |
| Blood-Brain Barrier (BBB) Penetration | Variable (often low to moderate) | Crucial for CNS-targeting drugs | gjpb.de |
| CYP450 Inhibition (e.g., 2D6) | Often predicted as non-inhibitor | Low potential for drug-drug interactions | nih.gov |
| Hepatotoxicity | Generally predicted as non-toxic | Indicates lower risk of liver damage | researchgate.net |
| Mutagenicity (AMES test) | Typically negative | Low potential to cause genetic mutations | researchgate.net |
| Lipinski's Rule of Five Violations | Often 0 or 1 | Predicts drug-likeness and oral absorption | ekb.eg |
Future Directions and Research Perspectives
Rational Design of Novel 2-Chloro-8-methylquinazolin-4-amine Derivatives
The rational design of new derivatives based on the this compound scaffold is a primary focus for enhancing therapeutic potential and specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core molecule to improve its interaction with biological targets. researchgate.net
One approach involves the substitution at the 2-position of the quinazoline (B50416) ring. For instance, replacing the chloro group with other functionalities, such as a trifluoromethyl group, has been explored to generate novel N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs with potent antitumor activities. researchgate.net These modifications can influence the compound's ability to inhibit processes like tubulin polymerization, a key target in cancer therapy. researchgate.net
Another strategy focuses on creating hybrid molecules by combining the quinazoline scaffold with other pharmacologically active moieties. nih.govnih.govmdpi.com This molecular hybridization aims to develop compounds with dual or enhanced activity. For example, linking the quinazoline structure to a pyrazole-containing fragment has been investigated to create novel antifungal agents. mdpi.com The design of such hybrids often involves computational modeling to predict their binding affinity and interaction with target proteins.
Table 1: Examples of Rationally Designed Quinazoline Derivatives and their Potential Applications
| Derivative Class | Design Strategy | Potential Therapeutic Application | Reference |
| N-aryl-2-trifluoromethyl-quinazoline-4-amines | Substitution at the 2-position | Anti-leukemia | researchgate.net |
| Quinazolinone-pyrazole hybrids | Molecular hybridization | Antifungal | mdpi.com |
| 2-substituted quinazoline-4-amine derivatives | Structure-activity relationship (SAR) studies | Anticancer | researchgate.net |
Exploration of New Biological Targets and Pathways
While the quinazoline scaffold is known to interact with established targets like receptor tyrosine kinases, ongoing research seeks to identify new biological targets and pathways for this compound and its derivatives. This exploration can unveil novel therapeutic applications for these compounds.
One area of investigation is their potential as inhibitors of enzymes involved in parasitic diseases. For example, N-substituted 2-chloroquinazoline-4-amine derivatives have been synthesized and evaluated as inhibitors of adenosine/guanosine nucleoside ribohydrolase (AGNH) in Trichomonas vaginalis, the parasite responsible for trichomoniasis. digitellinc.com The inhibition of this enzyme is critical as the parasite relies on scavenging nucleosides from the host. digitellinc.com
Furthermore, the anti-proliferative effects of quinazoline derivatives suggest their potential interaction with various components of the cell cycle and signaling pathways. researchgate.netresearchgate.net Research into their effects on cyclin-dependent kinases (CDKs) has led to the development of potent inhibitors. researchgate.net Future studies will likely focus on elucidating the precise molecular mechanisms and identifying other key proteins and pathways modulated by these compounds.
Development of Advanced Synthetic Routes for Complex Analogues
The synthesis of complex analogues of this compound requires the development of advanced and efficient synthetic methodologies. researchgate.net Traditional methods are often being refined, and novel routes are being explored to facilitate the creation of diverse chemical libraries for screening and optimization.
Recent advancements include the development of modified synthesis techniques to overcome challenges such as solvent use and reaction conditions. researchgate.net For instance, fusion reactions carried out at high temperatures without a solvent have been developed for the synthesis of certain quinazolinone derivatives. researchgate.net
The synthesis of thiazoloquinazoline derivatives, which involves the fusion of a thiazole (B1198619) ring with the quinazoline core, represents another area of active development. researchgate.net These complex structures often exhibit interesting biological activities, and researchers are continually exploring new synthetic routes to access them efficiently. researchgate.netresearchgate.net These routes may involve multi-component reactions or the use of novel catalysts to facilitate the desired transformations. researchgate.net
Integration of High-Throughput Screening with Computational Methods
The synergy between high-throughput screening (HTS) and computational methods is revolutionizing the discovery of new drug candidates. plos.org For derivatives of this compound, this integrated approach allows for the rapid evaluation of large compound libraries and the prediction of their biological activity.
HTS enables the automated testing of thousands of compounds against a specific biological target. plos.org This has been successfully applied to identify inhibitors of histone demethylases, which are important epigenetic targets. plos.org The initial hits from HTS can then be prioritized using computational tools, such as cheminformatics, to analyze their structural features and predict their drug-like properties.
Molecular docking studies are a key computational method used to predict how a ligand will bind to a receptor's active site. sums.ac.ir This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. For example, docking studies have been used to analyze the binding of quinazoline-azole hybrids to the epidermal growth factor receptor (EGFR). sums.ac.ir
Potential for Combination Studies in Preclinical Models
To enhance therapeutic efficacy and overcome potential resistance mechanisms, the investigation of this compound derivatives in combination with other therapeutic agents is a promising future direction. Preclinical studies in cellular and animal models are essential to evaluate the synergistic or additive effects of these combinations.
For instance, dual inhibitors that simultaneously target multiple pathways are being designed. nih.gov A recent study focused on the development of PI3K/HDAC dual inhibitors based on a 4-methyl quinazoline scaffold for the treatment of acute myeloid leukemia. nih.gov In vivo evaluation in xenograft models demonstrated significant and dose-dependent anticancer efficacies for the lead compounds. nih.gov
Future preclinical studies will likely explore a wider range of combination therapies. This could involve pairing quinazoline derivatives with existing chemotherapeutic drugs, targeted therapies, or immunotherapies to assess their potential for improved treatment outcomes in various diseases, particularly cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-8-methylquinazolin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Electrochemical synthesis using aluminum and carbon electrodes with acetic acid as an electrolyte enables oxidative cyclization of 2-aminobenzamides at room temperature, achieving yields >80% for quinazolin-4-amine derivatives. Traditional methods (e.g., coupling with substituted benzyl chlorides) require high temperatures (100–120°C) and transition metals, often leading to lower yields (60–75%) due to side reactions . A comparative table summarizes key methods:
| Method | Conditions | Yield (%) | Key Limitations |
|---|---|---|---|
| Electrochemical | RT, acetic acid | 80–90 | Limited substrate compatibility |
| Thermal (Yao et al.) | 120°C, Pd catalyst | 60–70 | High energy input, metal waste |
| Microwave-assisted | 150°C, DMF | 70–85 | Scalability challenges |
- Data Analysis : Electrochemical methods reduce energy consumption but may require optimization for electron-deficient substrates. Thermal methods are versatile but generate metal residues .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Use -NMR and -NMR to confirm substitution patterns. Key signals include:
- -NMR: Chlorine at C2 deshields adjacent protons (δ 8.2–8.5 ppm for C7-H).
- -NMR: C4-amine resonance at δ 160–165 ppm.
HRMS (ESI) with m/z [M+H] = 208.05 (calc. 208.06) ensures molecular identity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of quinazolin-4-amine derivatives?
- Methodological Answer : Discrepancies in kinase inhibition (e.g., CLK1 vs. CDC2-like kinases) arise from assay conditions. Standardize protocols using:
- Kinase Profiling : Test at 1 µM ATP concentration to mimic physiological conditions.
- Selectivity Screening : Use Reaction Biology’s KinaseScan® panel to identify off-target effects.
Example: this compound shows IC = 12 nM for CLK1 but >1 µM for CDK2, highlighting scaffold specificity .
Q. How can computational modeling guide the design of this compound analogs for improved solubility?
- Methodological Answer :
- LogP Optimization : Replace the methyl group at C8 with polar substituents (e.g., -OCH) to reduce LogP from 3.8 to 2.5.
- Molecular Dynamics (MD) : Simulate interactions with water using AMBER. Polar analogs show 30% higher solvation free energy.
- Validation : Measure kinetic solubility in PBS (pH 7.4); polar derivatives achieve >50 µg/mL vs. 15 µg/mL for parent compound .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Detect chlorinated byproducts (e.g., 2,8-dichloroquinazoline) at 0.1% levels using a C18 column and 0.1% formic acid mobile phase.
- Purification : Gradient elution (5→65% ethyl acetate/hexanes) removes high-logP impurities.
- Validation : Purity >99% confirmed via HPLC (λ = 254 nm, t = 4.5 min) .
Methodological Notes
- Synthesis Optimization : For microwave-assisted reactions, Biotage Initiator® systems reduce reaction times (1 h vs. 12 h thermal) but require strict control of microwave power to avoid decomposition .
- Contradictory Data Resolution : Cross-validate NMR assignments with 2D-COSY to distinguish regioisomers (e.g., C8-methyl vs. C6-methyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Scheme 1: Synthesis of 2-chloromethyl-8-methylquinazolin-4(3H)-one
